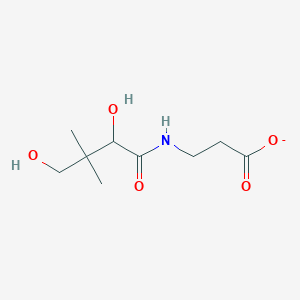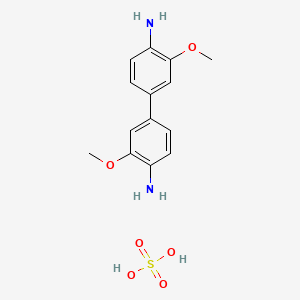
Dianisidine sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Highly toxic compound which can cause skin irritation and sensitization. It is used in manufacture of azo dyes.
Aplicaciones Científicas De Investigación
Antioxidant Response Measurement
Dianisidine sulfate is used in a novel, fully automated method for measuring total antioxidant response (TAR) against potent free radical reactions. This method monitors the absorbance of colored dianisidyl radicals to determine the TAR in various samples, including serum. It provides a simple and inexpensive way to measure TAR against potent free radical reactions (Erel, 2004).
Peroxidase Oxidation Studies
Studies have explored the peroxidase oxidation of o-dianisidine in the presence of sodium dodecyl sulfate (SDS). This research has found that SDS stabilizes intermediates formed in the peroxidase oxidation of o-dianisidine, contributing to a better understanding of the electrostatic interactions involved in these reactions (Kireyko, Veselova, & Shekhovtsova, 2006).
Serum Ceruloplasmin Measurement
Dianisidine sulfate is utilized in a method for determining serum ceruloplasmin from its oxidase activity. This method, which uses o-dianisidine dihydrochloride as a substrate, forms a stable product measured at a specific wavelength, providing a reliable way to assess ceruloplasmin levels in serum (Schosinsky, Lehmann, & Beeler, 1974).
Serum Haptoglobin Electrophoresis
O-dianisidine is used to stain serum haptoglobin in a method involving electrophoresis using cellulose acetate. This method offers an alternative to using benzidine, maintaining specificity without the associated carcinogenic risks (Compton, Mcclure, & Bonderman, 1976).
DNA Sensor for O-Dianisidine
O-Dianisidine has been applied in the development of a DNA sensor. This sensor uses square wave voltammetry for the determination of o-dianisidine, highlighting its potential application in areas where specific detection of this compound is crucial (Jasnowska, Ligaj, Stupnicka, & Filipiak, 2004).
Propiedades
Número CAS |
56436-30-7 |
|---|---|
Fórmula molecular |
C14H18N2O6S |
Peso molecular |
342.37 g/mol |
Nombre IUPAC |
4-(4-amino-3-methoxyphenyl)-2-methoxyaniline;sulfuric acid |
InChI |
InChI=1S/C14H16N2O2.H2O4S/c1-17-13-7-9(3-5-11(13)15)10-4-6-12(16)14(8-10)18-2;1-5(2,3)4/h3-8H,15-16H2,1-2H3;(H2,1,2,3,4) |
Clave InChI |
FLEWUPIINGXQFU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)OC)N.OS(=O)(=O)O |
SMILES canónico |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)OC)N.OS(=O)(=O)O |
Otros números CAS |
56436-30-7 |
Números CAS relacionados |
119-90-4 (Parent) |
Sinónimos |
3,3' Dimethoxybenzidine 3,3'-Dimethoxybenzidine Dianisidine Dianisidine Dihydrochloride Dianisidine Hydrochloride Dianisidine Sulfate Dihydrochloride, Dianisidine Hydrochloride, Dianisidine O Dianisidine O-Dianisidine Sulfate, Dianisidine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3R,8R,12Z,19Z,21Z,25R,27S)-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione](/img/structure/B1234440.png)

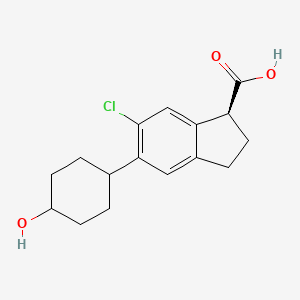


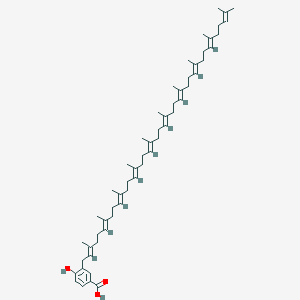
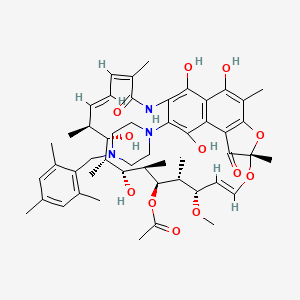
![omega-[(Methylsulfinyl)alkyl]glucosinolic acid](/img/structure/B1234451.png)

![Methyl 15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B1234458.png)
![4-[(E)-{4-Formyl-5-Hydroxy-6-Methyl-3-[(Phosphonooxy)methyl]pyridin-2-Yl}diazenyl]benzoic Acid](/img/structure/B1234460.png)

